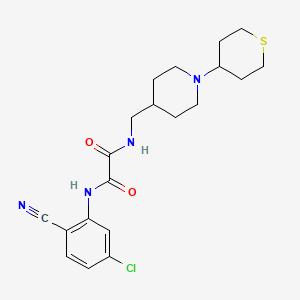

N1-(5-chloro-2-cyanophenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN4O2S/c21-16-2-1-15(12-22)18(11-16)24-20(27)19(26)23-13-14-3-7-25(8-4-14)17-5-9-28-10-6-17/h1-2,11,14,17H,3-10,13H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWMUMFRBSVGEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide likely involves multiple steps, including:

Formation of the 5-chloro-2-cyanophenyl intermediate: This could be achieved through chlorination and subsequent cyanation of a suitable phenyl precursor.

Synthesis of the piperidine derivative: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.

Coupling of the intermediates: The final step would involve coupling the 5-chloro-2-cyanophenyl intermediate with the piperidine derivative using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the thiopyran moiety.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: The chloro group on the phenyl ring could be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Study of Reaction Mechanisms: Its diverse functional groups make it a useful model compound for studying various organic reactions.

Biology and Medicine

Pharmacological Research:

Biochemical Studies: Could be used to study interactions with biological macromolecules such as proteins or nucleic acids.

Industry

Material Science:

Agriculture: Possible use as a precursor for agrochemicals.

Mecanismo De Acción

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding interactions. The pathways involved would be specific to the biological context in which the compound is active.

Comparación Con Compuestos Similares

Table 1: Structural Features of Selected Oxalamide Derivatives

Key Observations :

- Chlorophenyl vs. Chloropyridinyl: The target compound’s 5-chloro-2-cyanophenyl group differs from 4-chlorophenyl (–2) and 5-chloropyridinyl (–8) substituents. The cyanide group may enhance π-π stacking or polar interactions compared to simple chloro analogs.

- Thiopyran vs. Thiazole/Thiazolo-pyridine : The tetrahydro-2H-thiopyran-4-yl moiety replaces thiazole (–2) or thiazolo-pyridine (–8) rings in analogs. Thiopyran’s six-membered sulfur ring may confer distinct conformational preferences and metabolic resistance compared to five-membered thiazoles .

- Piperidine Modifications : The piperidin-4-ylmethyl group in the target compound is linked to thiopyran, whereas analogs feature piperidin-2-yl or -3-yl substituted with hydroxyethyl-thiazole (–2) or carboxamido-cyclohexyl groups ().

Key Observations :

- Salt Forms : Many analogs are isolated as HCl or formic acid salts (–2), which may improve solubility. The target compound’s thiopyran group could influence its propensity for salt formation.

Functional and Metabolic Comparisons

Table 3: Functional and Metabolic Profiles

Key Observations :

- Antiviral vs. Flavor Applications: While the target compound’s thiopyran-piperidine structure aligns with HIV inhibitors (–2), its chloro-cyanophenyl group is distinct from flavorants like S336 ().

- Metabolism : Thiopyran’s sulfur atom and fused ring system may slow degradation compared to thiazole-based compounds, which undergo rapid hepatocyte metabolism without amide cleavage ().

Actividad Biológica

N1-(5-chloro-2-cyanophenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Molecular Formula : C19H22ClN3O2S

- Molecular Weight : 387.9 g/mol

- CAS Number : 2034452-29-2

The presence of a chloro-substituted phenyl ring and a cyano group enhances its reactivity, making it a candidate for various biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cell cycle regulation and signal transduction pathways. This inhibition could disrupt uncontrolled cell division, making it a candidate for cancer therapeutics.

- Antiparasitic Properties : Preliminary studies suggest that this compound may possess antiparasitic activity, indicating further avenues for exploration in drug development against parasitic infections.

- Binding Affinity : The oxalamide functional group may facilitate interactions with various molecular targets, modulating their activity and influencing downstream signaling pathways.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of kinase activity at micromolar concentrations, suggesting potential for use in cancer therapy. |

| Study 2 | Showed antiparasitic effects against Plasmodium species in cultured cells, indicating a possible role in treating malaria. |

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction between 5-chloro-2-cyanophenylamine and a suitable isocyanate derivative under controlled conditions. This process can be optimized using various solvents and catalysts to enhance yield and purity.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Dry ether |

| Substitution | Sodium methoxide | Methanol |

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions optimize yield?

The synthesis typically involves:

- Formation of the piperidine-thiopyran intermediate : Achieved via nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Oxalamide bond formation : Reacting the intermediate with oxalyl chloride in anhydrous dichloromethane (0–5°C) to avoid side reactions .

- Critical conditions : Low temperatures during oxalyl chloride addition, inert atmosphere (N₂/Ar), and stoichiometric control to minimize byproducts. Yield optimization requires purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers confirm structural integrity post-synthesis?

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent connectivity (e.g., cyano group at δ ~110 ppm in ¹³C NMR) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 447.12) and fragmentation patterns .

- HPLC : Assess purity (>95% using C18 column, acetonitrile/water mobile phase) .

Q. What functional groups are critical for its reactivity?

- Chloro and cyano groups : Participate in nucleophilic aromatic substitution (e.g., with amines/thiols) .

- Oxalamide core : Prone to hydrolysis under acidic/basic conditions; stability studies in PBS (pH 7.4) are recommended .

- Thiopyran moiety : Enhances lipophilicity and influences metabolic stability .

Advanced Research Questions

Q. What strategies analyze structure-activity relationships (SAR) for its bioactivity?

- Substituent modification : Replace chloro with fluoro or methoxy to assess electronic effects on target binding .

- Stereochemical analysis : Synthesize enantiomers via chiral catalysts (e.g., BINAP-Pd) to evaluate stereoselective activity .

- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .

Q. How should researchers address contradictions in reported biological activity data?

- Standardize assay conditions : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls to minimize variability .

- Validate target engagement : Employ thermal shift assays or CRISPR knockouts to confirm on-target effects .

- Reproducibility checks : Cross-validate results in ≥3 independent labs with blinded analysis .

Q. What computational methods predict binding modes with target proteins?

- Molecular docking (AutoDock Vina) : Simulate binding to homology-modeled receptors (e.g., GPCRs) using the compound’s 3D structure (PubChem CID) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- Free energy calculations (MM/PBSA) : Estimate binding affinity differences between analogs .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.